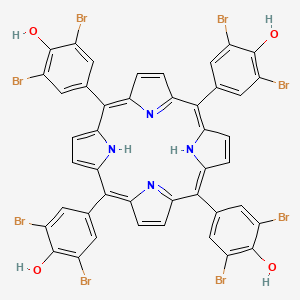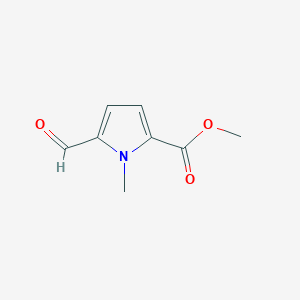
Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N4O8S and its molecular weight is 492.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging and Receptor Delineation
One of the primary applications of Ethyl 4-((4-((2-methoxy-4-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and its derivatives is in the field of positron emission tomography (PET) imaging, particularly for the delineation of 5-HT1A receptors in the human brain. Studies utilizing derivatives such as [11C]WAY-100635 have demonstrated their effectiveness in providing clear images of 5-HT1A receptors, offering insights into psychiatric and neurological disorders. This research underlines the compound's potential in investigating the pharmacology of drugs acting on the central nervous system (Pike et al., 1995).
Drug Metabolism and Pharmacokinetics
The compound and its analogs have been instrumental in studying drug metabolism and pharmacokinetics. For instance, the metabolism of zipeprol in humans and animals highlighted the compound's biotransformation through N-dealkylation, oxidation, hydroxylation, and methylation, shedding light on its metabolic pathways and potential impacts on drug design and safety (Constantin & Pognat, 1978).
Novel Radiopharmaceuticals Development
This compound derivatives have been explored for developing novel radiopharmaceuticals, such as [18F]DASA-23, for measuring pyruvate kinase M2 levels by PET. This is particularly relevant in the context of glioma, where PKM2 plays a critical role in tumor metabolism and is an important biomarker for cancer glycolytic re-programming. The first human studies of [18F]DASA-23 have shown promise for the non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2 (Patel et al., 2019).
Enhanced Understanding of Drug Interactions
The compound's derivatives have facilitated an enhanced understanding of drug interactions at the receptor level, as evidenced by detailed studies on receptor binding and activity. This includes investigations into the behavior of radioactive metabolites and their impact on imaging and pharmacological studies, contributing to our understanding of drug efficacy and safety profiles (Osman et al., 1996).
Properties
IUPAC Name |
ethyl 4-[4-[(2-methoxy-4-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-9-6-16(25(28)29)14-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXBASLPURNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)
![ethyl 2,4-dimethyl-5-(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)
![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)

![2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide](/img/structure/B2465605.png)

![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

